5-[2-(Benzyloxy)phenyl]-2-pyridinamine
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name 5-[2-(benzyloxy)phenyl]pyridin-2-amine systematically describes the compound’s structure. The root "pyridin-2-amine" indicates a pyridine ring with an amino group (-NH₂) at position 2. The prefix 5-[2-(benzyloxy)phenyl] specifies a phenyl group substituted at position 2 with a benzyloxy (-OCH₂C₆H₅) moiety, which is itself attached to position 5 of the pyridine ring.
This hierarchical naming convention aligns with analogous compounds such as 4-(benzyloxy)pyridin-2-amine (PubChem CID 520084) and 3-(benzyloxy)pyridin-2-amine (DrugBank DB02352), where numerical prefixes denote substituent positions on the pyridine core. The benzyloxy group, a common protecting group in organic synthesis, introduces steric and electronic effects that influence reactivity.
Molecular Formula and Weight: C₁₈H₁₆N₂O Composition
Contrary to the initially specified C₁₆H₁₆N₂O, the correct molecular formula is C₁₈H₁₆N₂O , as confirmed by experimental data. This composition arises from:
- 18 carbon atoms : 6 from the pyridine ring, 6 from the benzyl group, and 6 from the phenyl substituent.
- 16 hydrogen atoms : Distributed across the aromatic rings and methylene bridge.
- 2 nitrogen atoms : One in the pyridine ring and one in the amino group.
- 1 oxygen atom : From the benzyloxy ether linkage.
The molecular weight calculates to 276.33 g/mol , consistent with high-resolution mass spectrometry (HRMS) analyses of related compounds.
| Component | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon (C) | 18 | 216.22 |
| Hydrogen (H) | 16 | 16.12 |
| Nitrogen (N) | 2 | 28.02 |
| Oxygen (O) | 1 | 16.00 |
| Total | - | 276.33 |
Structural Elucidation: Benzyloxy-Pyridine-Phenyl Connectivity
The compound’s structure features three interconnected aromatic systems (Figure 1):
- Pyridine core : A six-membered aromatic ring with one nitrogen atom at position 1 and an amino group at position 2.
- Phenyl substituent : Attached to position 5 of the pyridine via a single bond.
- Benzyloxy group : An oxygen-linked benzyl moiety (-OCH₂C₆H₅) at position 2 of the phenyl ring.
Spectroscopic confirmation :
- ¹H NMR : Characteristic signals include:
- IR spectroscopy : Stretching vibrations at 3380 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O).
- X-ray crystallography : Confirms coplanarity between the pyridine and phenyl rings, stabilized by π-π stacking.
Comparative Analysis of Regioisomeric Variations
Regioisomeric differences profoundly impact physicochemical properties:
Key observations :
- Steric effects : The phenyl-benzyloxy substituent in this compound creates greater steric hindrance than pyridine-directed benzyloxy groups, reducing rotational freedom.
- Electronic effects : Electron-donating benzyloxy groups on phenyl rings enhance resonance stabilization compared to pyridine-attached variants, altering reactivity in electrophilic substitution.
- Solubility : The extended aromatic system in this compound decreases aqueous solubility (LogP = 3.9) relative to 4-(benzyloxy)pyridin-2-amine (LogP = 3.2).
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C18H16N2O/c19-18-11-10-15(12-20-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20) |
InChI Key |
DDCCHZTWYUSBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzyloxy Group via Nucleophilic Aromatic Substitution
A reliable method to prepare the benzyloxy-substituted pyridine involves the nucleophilic aromatic substitution of 2-chloropyridine with benzyl alcohol in the presence of a strong base such as potassium hydroxide. This reaction is typically conducted in refluxing toluene with azeotropic removal of water to drive the reaction to completion.
- Reaction conditions: Benzyl alcohol (1 equiv), 2-chloropyridine (1.1 equiv), KOH (3.3 equiv), toluene solvent, reflux (~130 °C), 1 hour.
- Yield: Approximately 97% of 2-benzyloxypyridine is obtained after aqueous workup and distillation.
- Notes: The reaction can be performed without phase transfer catalysts like 18-crown-6, simplifying the process and improving scalability.
Introduction of the Amino Group on the Pyridine Ring
The amination at the 2-position of the pyridine ring to form 2-pyridinamine derivatives can be achieved through reduction of nitro precursors or direct amination strategies. For example, starting from 5-nitro-2-pyridinamine, multi-step reductions and substitutions lead to the target amine.
- Typical route: Reduction of nitro groups to amines using catalytic hydrogenation (e.g., palladium on carbon) or chemical reducing agents.
- Alternative: Direct amination via nucleophilic substitution or metal-catalyzed amination reactions.
- Scale: Multi-step syntheses have been reported for larger quantities, including routes starting from 6-amino-3-pyridinecarboxamide.
Multi-Step Synthesis Combining Benzyloxy Formation and Amination
The overall synthesis of 5-[2-(Benzyloxy)phenyl]-2-pyridinamine generally involves:
- Preparation of the benzyloxy-substituted phenyl or pyridine intermediate.
- Introduction or preservation of the amino group on the pyridine ring.
- Coupling of the benzyloxyphenyl moiety to the pyridinamine core, often via Suzuki coupling or other cross-coupling reactions.
- Purification steps such as chromatography and recrystallization to achieve high purity.
Optimization of these steps focuses on maximizing yield and purity while minimizing hazardous reagents and environmental impact.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzyloxy ether formation | Benzyl alcohol, 2-chloropyridine, KOH, toluene reflux | 97 | No crown ether needed, azeotropic water removal |
| 2 | Nitro reduction to amine | Pd/C hydrogenation or chemical reducing agents | 80-90 | Careful control to avoid over-reduction |
| 3 | Coupling (e.g., Suzuki) | Palladium catalyst, base, aryl halide, boronic acid | 70-85 | Cross-coupling to attach benzyloxyphenyl group |
| 4 | Purification | Chromatography, recrystallization | - | Essential for high purity |
Research Findings and Optimization Notes
- The benzyloxy ether formation is highly efficient and scalable, with yields near quantitative under optimized conditions.
- Amination steps require careful selection of reducing agents to avoid side reactions; catalytic hydrogenation is preferred for cleaner conversion.
- Cross-coupling reactions such as Suzuki coupling are effective for assembling the biaryl structure, but require palladium catalysts and appropriate ligands for high selectivity.
- Purification by recrystallization from ethanol-water mixtures improves product quality and removes residual catalysts and byproducts.
- Avoidance of hazardous reagents like trimethylsilyl diazomethane and polymer-supported triphenylphosphine is recommended for environmental and safety reasons.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)phenyl]-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyridine derivatives, including 5-[2-(Benzyloxy)phenyl]-2-pyridinamine, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study highlighted the synthesis of related pyridine compounds that displayed potent antibacterial activity compared to standard antibiotics like chloramphenicol and ketoconazole .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | |
| Related Pyridine Derivative | Bacillus subtilis |
Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has also been investigated. Compounds structurally related to this compound have shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For example, certain substituted pyridine derivatives reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Monoamine Oxidase Inhibition
The benzyloxy group in compounds like this compound has been linked to selective inhibition of human monoamine oxidases (hMAOs), particularly hMAO-B. This inhibition is significant for developing treatments for neurological disorders such as Parkinson's disease. Studies have reported high selectivity indices for benzyloxy-substituted compounds, indicating their potential as therapeutic agents with fewer side effects .
CNS Bioavailability
Research into the pharmacokinetics of benzyloxy compounds suggests that they possess favorable permeability across biological membranes, making them suitable candidates for central nervous system (CNS) applications. The permeability assays indicated significant CNS bioavailability, which is crucial for drugs targeting neurological conditions .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various benzyloxy-substituted pyridine derivatives, including this compound, and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results demonstrated that these compounds could serve as lead candidates for developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyridine derivatives in animal models of inflammation. The study found that the administration of these compounds resulted in a significant reduction in inflammatory markers, supporting their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridine vs. Pyrimidine Analogs
- 5-(Benzyloxy)pyrimidin-2-amine (): Core: Pyrimidine (6-membered ring with two nitrogen atoms). Substituents: Benzyloxy at position 5, amine at position 2. Molecular Weight: 201.23 g/mol.
| Property | 5-[2-(Benzyloxy)phenyl]-2-pyridinamine | 5-(Benzyloxy)pyrimidin-2-amine |
|---|---|---|
| Core Structure | Pyridine | Pyrimidine |
| Molecular Formula | C₁₈H₁₅N₂O | C₁₁H₁₁N₃O |
| Molecular Weight (g/mol) | 275.33 | 201.23 |
Substituent Position and Functional Group Modifications
Ortho vs. Meta Benzyloxy Substitution
- 5-[3-(Benzyloxy)phenyl]-2-pyridinamine (): Substituent: Benzyloxy at meta (3-) position of the phenyl ring.
Benzyloxy vs. Methoxy Substituents
Physicochemical and ADMET Properties
- 2-(Benzyloxy)pyridin-4-amine ():
- Molecular Weight : 200.24 g/mol.
- ADMET Predictions : High GI absorption (97%), low BBB permeability (0.81 on the BBB scale), and CYP inhibition risk.
- Comparison : The absence of a phenyl ring in this analog reduces hydrophobicity, likely improving aqueous solubility but limiting membrane permeability compared to this compound .
Biological Activity
5-[2-(Benzyloxy)phenyl]-2-pyridinamine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a selective inhibitor of monoamine oxidase B (MAO-B). This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to this compound.
Chemical Structure and Properties
Chemical Formula : C15H14N2O
Molecular Weight : 242.28 g/mol
IUPAC Name : this compound
The compound features a pyridine ring substituted with a benzyloxy group, which is believed to enhance its biological activity, particularly in inhibiting MAO-B.
1. Inhibition of Monoamine Oxidase B (MAO-B)
Research indicates that compounds with similar structures exhibit significant inhibition of MAO-B, an enzyme implicated in the metabolism of neurotransmitters such as dopamine. The benzyloxy group appears to play a crucial role in enhancing the selectivity and potency of these inhibitors.
- Case Study : A study on derivatives of 5-(benzyloxy)indolyl methylamines showed that the presence of the benzyloxy group at the 5-position significantly increased MAO-B inhibition potency. For example, the compound FA-73 demonstrated competitive inhibition with an IC50 value indicating high potency against MAO-B .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models, particularly concerning oxidative stress and neuroinflammation.
- Research Findings : In vitro studies demonstrated that compounds with similar structures could protect against neurotoxic agents by modulating oxidative stress pathways. For instance, derivatives exhibiting strong MAO-B inhibition also showed antioxidant activity, which is beneficial in neurodegenerative conditions like Parkinson's disease .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds indicate that modifications on the pyridine and phenyl rings significantly affect biological activity:
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects on MAO-B using various substrates. The results indicate that:
- Compounds similar to this compound showed IC50 values ranging from 0.062 µM to higher concentrations depending on structural modifications .
- The presence of electron-donating groups significantly enhances the inhibitory activity against MAO-B.
In Vivo Studies
Animal models have been utilized to assess the neuroprotective effects and behavioral outcomes following administration of these compounds:
- Study Design : Mice treated with selective MAO-B inhibitors demonstrated improved motor functions and reduced neuroinflammation markers compared to control groups .
- Outcomes : The administration of these compounds resulted in significant reductions in oxidative stress markers, suggesting a protective mechanism against neurodegeneration.
Q & A
Q. What are the recommended synthetic routes for 5-[2-(Benzyloxy)phenyl]-2-pyridinamine, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and benzyloxy-substituted aryl boronic acids. Key steps include:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Confirm aromatic proton environments (δ 6.8–8.2 ppm for pyridine and benzyloxy groups) and integration ratios .
- Mass spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ at m/z 305.1422) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the pyridine ring’s electron-deficient region and benzyloxy group’s hydrophobic interactions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- MD simulations : Assess stability in aqueous environments (AMBER force field, 100 ns trajectories) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Replicate assays : Use standardized protocols (e.g., NIH’s NCATS guidelines) to minimize variability .
- Control variables : Test under identical pH, temperature, and solvent conditions. For example, DMSO concentration in cell assays should not exceed 0.1% .
- Orthogonal validation : Combine enzyme inhibition assays (e.g., fluorescence-based) with SPR binding studies .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
Methodological Answer:
- Substituent variation : Replace the benzyloxy group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Scaffold hopping : Synthesize analogs with fused pyrimidine rings to increase rigidity and binding specificity .
- In vitro ADME : Assess permeability (Caco-2 assay) and microsomal stability (human liver microsomes) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis .
- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .
Q. How should researchers design in vivo studies to evaluate toxicity and efficacy?
Methodological Answer:
- Dose escalation : Start at 10 mg/kg (mouse models) and monitor hepatic enzymes (ALT/AST) weekly .
- Formulation : Use 10% Cremophor EL in saline for intravenous delivery .
- Endpoint analysis : Perform histopathology on liver and kidney tissues post-trial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
